![molecular formula C8H13N3 B2832334 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine CAS No. 1174309-87-5](/img/structure/B2832334.png)
1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine
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Overview
Description
“1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine” is a chemical compound with the molecular formula C7H11N3 . It is a solid substance and has a molecular weight of 137.18 .
Molecular Structure Analysis
The molecular structure of “1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine” can be represented by the SMILES stringNCC1=CC (C2CC2)=NN1
and the InChI code 1S/C7H11N3/c8-4-6-3-7 (10-9-6)5-1-2-5/h3,5H,1-2,4,8H2, (H,9,10)
. Physical And Chemical Properties Analysis
“1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine” is a solid substance . It has a molecular weight of 137.18 . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Complex Formation and Polymerization
- A study conducted by Choi et al. (2015) investigated various complexes involving 1H-pyrazol-1-yl derivatives, including those related to "1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine". These complexes demonstrated potential applications in polymerization, particularly in the production of poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index (Choi et al., 2015).
Regioselective Synthesis
- Alizadeh et al. (2015) reported a regioselective synthesis method for 1H-pyrazol-5-yl derivatives, including those related to the chemical . This method involved a 1,3-dipolar cycloaddition approach, which is significant for the selective and efficient synthesis of complex organic compounds (Alizadeh et al., 2015).
Anticancer and Antimicrobial Applications
- Katariya et al. (2021) explored the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazoline derivatives, which show promising anticancer and antimicrobial properties. This research indicates the potential of 1H-pyrazol-5-yl derivatives in the development of new pharmaceutical compounds (Katariya et al., 2021).
Molecular Docking Studies
- The work of Kumar et al. (2013) involved molecular docking studies on 3-aryl-1-phenyl-1H-pyrazole derivatives, which may include compounds similar to "1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine". These studies can provide insights into the interactions of these compounds with biological targets, useful for drug design (Kumar et al., 2013).
Temperature-Dependent Photophysical Properties
- Sajoto et al. (2009) examined the temperature-dependent photophysical properties of various Ir(III) complexes, including those with 1H-pyrazolyl derivatives. Understanding these properties is crucial in the development of materials for optoelectronic applications (Sajoto et al., 2009).
Synthesis of Cyclooxygenase-2 Inhibitors
- Penning et al. (1997) focused on synthesizing sulfonamide-containing 1,5-diarylpyrazole derivatives, relevant to 1H-pyrazol-5-yl compounds. These inhibitors have potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
(5-cyclopropyl-2-methylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-7(5-9)4-8(10-11)6-2-3-6/h4,6H,2-3,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOJCVIQWIMKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine |
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